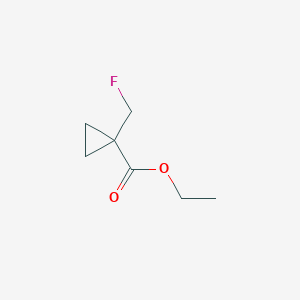

Ethyl 1-(fluoromethyl)cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOLMNJREJLNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Cyclopropanes in Modern Drug Discovery

An In-Depth Technical Guide to Ethyl 1-(fluoromethyl)cyclopropanecarboxylate (CAS 917095-87-5)

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Concurrently, the cyclopropane ring, a three-membered carbocycle, has gained prominence as a "bioisostere" for various functional groups, offering a rigid structural element that can enhance metabolic stability, improve binding potency, and provide novel chemical space for drug design.

The convergence of these two powerful motifs in the form of fluorinated cyclopropanes has created a class of building blocks with exceptional potential in drug discovery.[2][3] These structures merge the beneficial effects of C-F bonds—such as increased metabolic stability, altered pKa, and enhanced cell permeability—with the conformational rigidity and unique stereoelectronic properties of the cyclopropane ring.[1][2] this compound, with the CAS number 917095-87-5, is a key exemplar of this class, offering a versatile platform for the synthesis of more complex bioactive molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, designed to empower researchers in their drug development endeavors.

Physicochemical and Structural Attributes

The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its structure and data from commercial suppliers, we can compile its core attributes. For a more detailed perspective, we will also draw comparisons with its close structural analog, Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate (CAS 139229-57-5).

Table 1: Physicochemical Properties

| Property | This compound (CAS 917095-87-5) | Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate (CAS 139229-57-5) (Analog for Comparison) |

| Molecular Formula | C₇H₁₁FO₂[2][4] | C₇H₉F₃O₂[5][6][7] |

| Molecular Weight | 146.16 g/mol [2][4] | 182.14 g/mol [5][7] |

| IUPAC Name | ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate[2] | ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate[5][7] |

| Boiling Point | Data not available | 127.4 ± 35.0 °C (Predicted)[6] |

| Density | Data not available | 1.311 ± 0.06 g/cm³ (Predicted)[6] |

| XLogP3 | Data not available | 1.9[5][6] |

| Purity (Typical) | ≥95%[4] | ≥97%[7] |

The presence of the fluoromethyl group is expected to influence the molecule's lipophilicity and electronic distribution, making it a valuable building block for fine-tuning the properties of lead compounds.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Electrophilic Cyclization

This method involves the reaction of a homoallylic boronate with an electrophilic fluorine source, such as Selectfluor®, in the presence of a strong base like phenyl lithium to activate the boronate complex.[8]

References

- 1. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 917095-87-5 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate | C7H9F3O2 | CID 14996286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate 97% | CAS: 139229-57-5 | AChemBlock [achemblock.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Ethyl 1-(fluoromethyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the physicochemical properties of Ethyl 1-(fluoromethyl)cyclopropanecarboxylate, a molecule of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific compound, this document integrates predicted data with established, field-proven methodologies for empirical determination. This approach ensures a scientifically grounded resource for researchers, enabling them to anticipate molecular behavior and design robust experimental plans.

Introduction: The Significance of Fluorination in Cyclopropane Scaffolds

This compound belongs to a class of compounds that merges the unique conformational constraints of a cyclopropane ring with the modulating effects of fluorination. The incorporation of a fluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions, making it a valuable motif in the design of novel therapeutics and functional materials. Understanding the fundamental physicochemical properties of this building block is paramount for its effective application.

Molecular Identity and Structure

A precise understanding of the compound's identity is the foundation of any physicochemical analysis.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate; 1-fluoromethyl-cyclopropanecarboxylic acid ethyl ester; Cyclopropanecarboxylic acid, 1-(fluoromethyl)-, ethyl ester[1] |

| CAS Number | 917095-87-5[1][2] |

| Molecular Formula | C7H11FO2 |

| Molecular Weight | 146.16 g/mol |

| Chemical Structure | ```dot |

| graph chemical_structure { | |

| layout=neato; | |

| node [shape=plaintext]; | |

| edge [len=1.5]; |

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C_ester [label="C"]; O_double [label="O"]; O_single [label="O"]; C_ethyl1 [label="CH2"]; C_ethyl2 [label="CH3"]; C_fm [label="CH2F"];

C1 -- C2; C2 -- C3; C3 -- C1; C1 -- C_ester; C1 -- C_fm; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_ethyl1; C_ethyl1 -- C_ethyl2; }

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 1-(fluoromethyl)cyclopropanecarboxylate

Introduction

In the landscape of modern drug discovery and agrochemical development, the precise structural characterization of novel small molecules is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique, offering profound insights into molecular structure, connectivity, and conformation at the atomic level.[3][4] This guide focuses on Ethyl 1-(fluoromethyl)cyclopropanecarboxylate, a compound that, while seemingly simple, embodies a confluence of structural motifs—a strained cyclopropane ring, an ethyl ester group, and a fluorinated methyl substituent—that present a rich and instructive challenge for spectral interpretation.

The presence of a cyclopropane ring introduces unique electronic effects due to its high degree of s-character and ring strain, often resulting in anomalous chemical shifts.[5][6] Simultaneously, the incorporation of fluorine, a common strategy in medicinal chemistry to modulate metabolic stability and bioavailability, introduces large and informative spin-spin couplings to both proton (¹H) and carbon (¹³C) nuclei.[7][8]

This whitepaper provides a comprehensive, field-proven framework for the analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the structural elucidation of complex fluorinated molecules.

Caption: Molecular Structure of this compound.

PART 1: Experimental Protocol & Workflow

The acquisition of high-quality, interpretable NMR data is contingent upon a robust experimental methodology. The following protocol outlines the standard procedure for analyzing small molecules like this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for organic esters and its single, easily identifiable residual solvent peak (~7.26 ppm in ¹H NMR, ~77.16 ppm in ¹³C NMR).

-

Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference standard, defining the 0 ppm point for both ¹H and ¹³C spectra.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR:

-

Experiment: Standard one-pulse proton experiment.

-

Acquisition Parameters: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 pulse program). This simplifies the spectrum by collapsing all ¹³C-¹H couplings into singlets, but preserves ¹³C-¹⁹F couplings.

-

Acquisition Parameters: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

-

Spectral Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Caption: Workflow for NMR-based structural elucidation.

PART 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis hinges on three pillars: chemical shift (δ), integration, and spin-spin coupling (multiplicity).

Predicted Signals and Interpretation

-

Ethyl Group Protons (-OCH₂CH₃):

-

-OCH₂-: These two protons are adjacent to an oxygen atom, which deshields them, placing their signal downfield. They are coupled to the three protons of the methyl group, resulting in a quartet (q) . The expected chemical shift is approximately δ 4.1-4.2 ppm , based on data for similar ethyl esters.[9]

-

-CH₃: These three protons are in a standard alkyl environment but are influenced by the adjacent ester functionality. They are coupled to the two protons of the methylene group, appearing as a triplet (t) . The expected chemical shift is around δ 1.2-1.3 ppm .[9] The typical coupling constant for an ethyl group is ³JHH ≈ 7 Hz.

-

-

Fluoromethyl Protons (-CH₂F):

-

These two protons are directly attached to a highly electronegative fluorine atom, causing a significant downfield shift. Crucially, they are coupled to the spin-½ ¹⁹F nucleus. This results in a large two-bond coupling (²JHF), splitting the signal into a doublet (d) . The typical magnitude for this coupling is substantial, around 47-49 Hz .[8][10] The expected chemical shift is in the range of δ 4.4-4.6 ppm .

-

-

Cyclopropane Ring Protons (-CH₂CH₂-):

-

The four protons on the cyclopropane ring are magnetically non-equivalent. Due to the substitution pattern, the protons on one methylene group are diastereotopic relative to the protons on the other. This leads to complex spin systems.

-

Cyclopropane protons are famously shielded due to the ring's magnetic anisotropy, shifting them significantly upfield.[6][11] For the parent ethyl cyclopropanecarboxylate, these protons appear as two distinct multiplets between δ 0.8-1.0 ppm and δ 1.5-1.6 ppm .[9] In the title compound, the presence of the fluoromethyl group at the C1 position will further influence these shifts, but they are expected to remain in the upfield region, likely appearing as complex multiplets (m) .

-

Data Summary: Predicted ¹H NMR

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration |

| -OCH₂CH₃ | 4.1 – 4.2 | Quartet (q) | ³JHH ≈ 7 | 2H |

| -OCH₂CH ₃ | 1.2 – 1.3 | Triplet (t) | ³JHH ≈ 7 | 3H |

| -CH ₂F | 4.4 – 4.6 | Doublet (d) | ²JHF ≈ 47-49 | 2H |

| Cyclopropyl (-CH₂CH₂-) | 0.8 – 1.7 | Multiplets (m) | Complex | 4H |

PART 3: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides critical information through C-F coupling constants. For this compound, six distinct carbon signals are expected.

Predicted Signals and Interpretation

-

Carbonyl Carbon (-COO-): The ester carbonyl carbon is the most deshielded signal in the spectrum due to both its sp² hybridization and attachment to two oxygen atoms. It will appear as a singlet in the far downfield region, typically δ 170-175 ppm .[12]

-

Ethyl Group Carbons (-OCH₂CH₃):

-

-OCH₂-: The methylene carbon, bonded to oxygen, is found downfield in the aliphatic region at approximately δ 60-62 ppm .

-

-CH₃: The terminal methyl carbon is a typical shielded alkyl signal, expected around δ 14-15 ppm .

-

-

Fluoromethyl Carbon (-CH₂F):

-

This carbon is directly bonded to fluorine, which causes both a downfield shift and a very large one-bond C-F coupling (¹JCF). This coupling splits the signal into a prominent doublet (d) with a coupling constant that can exceed 180 Hz .[7][10] The chemical shift is expected in the range of δ 80-85 ppm . The large splitting can sometimes make this signal difficult to identify if the signal-to-noise ratio is low.[13]

-

-

Cyclopropane Ring Carbons:

-

Quaternary Carbon (C1): This is the sp³ carbon at the junction of the ester, fluoromethyl, and cyclopropane groups. It will be coupled to the fluorine atom through two bonds (²JCF), resulting in a doublet (d) with a typical coupling constant of ~20 Hz .[10] Its chemical shift will be influenced by all attached groups.

-

Methylene Carbons (C2/C3): The two methylene carbons of the cyclopropane ring are equivalent by symmetry. Cyclopropane carbons are exceptionally shielded, often appearing at very high field.[5] For ethyl cyclopropanecarboxylate, the ring CH₂ carbons are found around δ 8-9 ppm. A similar upfield shift is expected here, placing the signal around δ 10-15 ppm . A small three-bond C-F coupling (³JCF) might also be resolved.

-

Caption: Key ¹H and ¹³C NMR spin-spin couplings involving fluorine.

Data Summary: Predicted ¹³C NMR

| Assigned Carbon | Predicted δ (ppm) | Multiplicity (¹H-decoupled) | Coupling Constant(s) (Hz) |

| C =O | 170 – 175 | Singlet (s) | - |

| -OC H₂CH₃ | 60 – 62 | Singlet (s) | - |

| -OCH₂C H₃ | 14 – 15 | Singlet (s) | - |

| -C H₂F | 80 – 85 | Doublet (d) | ¹JCF > 180 |

| C -1 (Quaternary) | 25 – 35 | Doublet (d) | ²JCF ≈ 20 |

| C -2 / C -3 (Cyclopropyl) | 10 – 15 | Singlet (s) or Triplet (t) | ³JCF may be resolved |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound offers a powerful confirmation of its molecular structure. The key spectral signatures include the characteristic quartet and triplet of the ethyl ester, the highly shielded and complex multiplets of the cyclopropane protons, and the distinct spectroscopic fingerprints introduced by the fluorine atom. In the ¹H spectrum, this manifests as a large doublet for the fluoromethyl protons. In the ¹³C spectrum, it produces very large one-bond and significant two-bond C-F coupling constants. By systematically interpreting these chemical shifts, integrations, and coupling patterns, researchers can unambiguously elucidate the structure of this and similarly complex molecules, a critical step in the pipeline of chemical research and development.[14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. azooptics.com [azooptics.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 14. NMR Spectroscopy in Drug Discovery and Development [labome.com]

Mass spectrometry data for Ethyl 1-(fluoromethyl)cyclopropanecarboxylate

An In-depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 1-(fluoromethyl)cyclopropanecarboxylate

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative for Novel Fluorinated Compounds

In the landscape of modern drug development, the incorporation of fluorine into small molecules is a widely adopted strategy to modulate metabolic stability, binding affinity, and lipophilicity. This compound, a compound featuring a reactive cyclopropane ring and a fluorinated methyl group, represents a class of building blocks with significant potential in medicinal chemistry. Its unique structural motifs, however, present distinct analytical challenges. A thorough understanding of its behavior under mass spectrometric analysis is paramount for its identification, quantification, and metabolic profiling.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for methodological choices. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and the more prevalent Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, delving into sample preparation, instrument parameters, and the interpretation of fragmentation data.

Section 1: Foundational Physicochemical Properties and Predicted Mass

Before delving into experimental design, it is crucial to establish the fundamental properties of the analyte.

Molecular Formula: C₇H₁₁FO₂ Molecular Weight (Monoisotopic): 146.0743 g/mol

For high-resolution mass spectrometry, the expected mass of the protonated molecule [M+H]⁺ is 147.0821 .

| Property | Value | Source |

| Molecular Formula | C₇H₁₁FO₂ | N/A |

| Molecular Weight | 146.14 g/mol | N/A |

| Monoisotopic Mass | 146.0743 g/mol | N/A |

| Predicted [M+H]⁺ | 147.0821 m/z | N/A |

| Predicted Boiling Point | ~150-170 °C | N/A |

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Given its predicted volatility, this compound is a suitable candidate for GC-MS analysis, particularly for purity assessment of neat samples or in volatile organic matrices. Electron Ionization (EI) is the most common ionization technique for GC-MS.

Rationale for GC-MS in Early-Stage Analysis

GC-MS is an invaluable tool for the initial characterization of synthetic products due to its high chromatographic resolution for volatile compounds and the generation of reproducible, library-searchable mass spectra.[1][2] The hard ionization nature of EI provides rich fragmentation patterns that are crucial for structural elucidation.[2]

Proposed GC-MS Protocol

-

Sample Preparation:

-

Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of small molecules. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency. |

| Oven Program | Initial 50 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A general-purpose temperature ramp to ensure good separation from potential impurities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temp | 150 °C | Maintains ion transmission efficiency. |

| Mass Range | 35 - 300 m/z | Covers the molecular ion and expected fragments. |

Predicted EI Fragmentation Pathway

The fragmentation of this compound under EI is predicted to be influenced by the ester functional group and the strained cyclopropane ring. While no direct spectrum is available, we can infer a likely pathway by referencing the fragmentation of Ethyl cyclopropanecarboxylate[4][5][6][7] and considering the electronic effects of the fluoromethyl substituent.

The molecular ion (M⁺•) at m/z 146 is expected. Key fragmentation routes likely include:

-

Loss of the ethoxy group (-OC₂H₅): Leading to a prominent acylium ion.

-

Loss of ethylene (C₂H₄): Via McLafferty rearrangement, if sterically feasible.

-

Cleavage of the cyclopropane ring: A characteristic fragmentation for such structures.

-

Loss of HF: A potential fragmentation pathway for fluorinated compounds.[8]

Caption: Predicted EI fragmentation of this compound.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For quantitative bioanalysis and impurity profiling in drug development, LC-MS is the gold standard.[9][10][11][12] It is particularly well-suited for polar and thermally labile compounds that are not amenable to GC-MS.[1]

The Central Role of LC-MS/MS in Drug Development

LC-MS, especially when coupled with tandem mass spectrometry (MS/MS), offers exceptional sensitivity and selectivity.[10][12] This is critical for quantifying low-level metabolites in complex biological matrices and for identifying trace impurities during process development and stability testing.[10]

Comprehensive LC-MS/MS Protocol

Step 1: Sample Preparation

Proper sample preparation is crucial to avoid matrix effects and instrument contamination.[13][14]

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent like methanol or acetonitrile.[3]

-

Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL.[3][15] The final concentration should be optimized to fall within the linear dynamic range of the instrument.[9]

-

Matrix Samples (e.g., Plasma): For bioanalysis, a protein precipitation or liquid-liquid extraction would be necessary to remove matrix components.[13]

-

Filtration: Centrifuge or filter the final sample through a 0.22 µm filter to remove particulates that could block the LC system.[15]

-

Vials: Use appropriate glass or polypropylene autosampler vials. Be cautious of plasticizers leaching from plastics if using solvents like chloroform.[14]

Step 2: LC-MS/MS Method Parameters

The following table outlines a robust starting method for the analysis of this compound.

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A standard reversed-phase column offering good retention and peak shape for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ionization and good chromatographic performance. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic eluent with low viscosity and UV cutoff. |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min | A generic gradient to elute the compound and clean the column. |

| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2-5 µL | A typical volume to avoid overloading the column. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is well-suited for moderately polar small molecules.[10] The ester group should readily accept a proton. |

| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in ESI. |

| Gas Temperature | 325 °C | Facilitates desolvation of the ESI droplets. |

| Gas Flow | 8 L/min | Assists in desolvation and ion formation. |

| Nebulizer Pressure | 45 psi | Creates a fine aerosol for efficient ionization. |

| MS1 Scan Range | 50 - 200 m/z | To confirm the presence of the [M+H]⁺ ion at m/z 147.1. |

| MS/MS Transition | Q1: 147.1 m/z -> Q3: Scan 40-140 m/z | Precursor ion selection for fragmentation analysis. |

| Collision Energy | 10-30 eV (Ramped) | A range of energies should be tested to find the optimal fragmentation conditions. |

Predicted ESI-MS/MS Fragmentation

In positive mode ESI, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 147.1. In the collision cell, this precursor ion will be fragmented. The fragmentation will likely differ from EI due to the lower energy and different ion physics.

Common fragmentation pathways for protonated esters include neutral losses of the alcohol (ethanol) and subsequent loss of carbon monoxide.

Caption: Overall workflow for LC-MS/MS analysis of the target compound.

Section 4: Data Interpretation and Common Challenges

Interpreting the Mass Spectrum

-

Molecular Ion: The first step is to identify the molecular ion peak. In GC-EI, this will be the M⁺• at m/z 146. In LC-ESI, it will be the [M+H]⁺ at m/z 147.1. High-resolution MS can confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation pattern provides a fingerprint for the molecule. The loss of small, stable neutral molecules (e.g., H₂O, CO, C₂H₄) is common.[16][17] The presence of fluorine may lead to unique fragmentation pathways, such as the loss of HF or even fluorine migration in some cases.[8][18][19]

Potential Pitfalls and Solutions

-

Adduct Formation: In ESI, it is common to see adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). Using volatile buffers like ammonium formate or ammonium acetate can minimize this.[14][15]

-

In-Source Fragmentation: If the energy in the ion source is too high, the molecular ion may fragment before entering the mass analyzer. This can be mitigated by optimizing source parameters like capillary exit voltage.

-

Matrix Effects: Co-eluting compounds from a complex matrix can suppress or enhance the ionization of the analyte, affecting quantification. This is addressed through effective sample cleanup and the use of a stable isotope-labeled internal standard.[9][13]

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that requires a systematic approach. While direct experimental data is not yet publicly available, a robust analytical strategy can be developed based on the known behavior of analogous structures and established principles of mass spectrometry. By leveraging the complementary strengths of GC-MS for initial characterization and LC-MS/MS for sensitive quantification and detailed structural analysis, researchers can confidently identify and characterize this novel compound, paving the way for its application in drug discovery and development.

References

- 1. organomation.com [organomation.com]

- 2. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Ethyl cyclopropanecarboxylate [webbook.nist.gov]

- 5. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl cyclopropanecarboxylate [webbook.nist.gov]

- 7. Ethyl cyclopropanecarboxylate [webbook.nist.gov]

- 8. whitman.edu [whitman.edu]

- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. bioagilytix.com [bioagilytix.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. tecan.com [tecan.com]

- 14. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 15. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

- 16. scienceready.com.au [scienceready.com.au]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Fluoromethylated Cyclopropane Esters

Abstract

The incorporation of fluorinated moieties, particularly fluoromethyl groups, into cyclopropane rings represents a powerful strategy in modern medicinal chemistry. These unique structural motifs can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl (CF₂H) group, for instance, acts as a lipophilic hydrogen-bond donor, while the trifluoromethyl (CF₃) group enhances metabolic stability.[3][4] However, the stereoselective synthesis of these valuable building blocks presents significant challenges due to the unique electronic properties imparted by fluorine.[1][4] This guide provides an in-depth analysis of the core synthetic mechanisms for preparing fluoromethylated cyclopropane esters, intended for researchers, chemists, and professionals in drug development. We will explore the causality behind experimental choices in transition-metal catalysis, nucleophilic pathways, and biocatalytic methods, offering field-proven insights and detailed protocols.

The Strategic Importance of Fluorinated Cyclopropanes

The cyclopropane ring is a "privileged" scaffold in drug discovery, valued for its ability to impart conformational rigidity.[2][3] When combined with fluoromethyl groups, the resulting structure offers synergistic benefits. The high electronegativity of fluorine atoms in a CF₂H group polarizes the C-H bond, enabling it to act as a unique hydrogen-bond donor, a feature increasingly sought in drug design.[3][4][5] This guide navigates the principal methodologies developed to construct these high-value motifs, focusing on reaction mechanisms, stereochemical control, and practical application.

Transition Metal-Catalyzed Cyclopropanation: The Carbene Transfer Paradigm

The most prevalent and versatile method for synthesizing fluoromethylated cyclopropanes is through the transition metal-catalyzed reaction of an alkene with a fluorinated carbene precursor, typically a diazo compound.[6][7] Rhodium(II) and copper(I) complexes are the catalysts of choice, mediating the decomposition of the diazoalkane to form a transient metal-carbene intermediate, which is then transferred to the alkene.

General Mechanism: Metal-Carbene Formation and Alkene Addition

The catalytic cycle begins with the reaction of the metal catalyst, typically a dimeric rhodium(II) carboxylate or a copper(I) complex, with the fluorinated diazoalkane (e.g., CF₃CHN₂ or CHF₂CHN₂). This step involves the extrusion of dinitrogen (N₂) and the formation of a highly reactive metal-carbene species. This electrophilic intermediate is then attacked by the nucleophilic π-bond of an alkene substrate in a concerted, though often asynchronous, fashion to form the cyclopropane ring and regenerate the catalyst for the next cycle.

Caption: Generalized catalytic cycle for metal-catalyzed cyclopropanation.

Trifluoromethylcyclopropanation with CF₃CHN₂

The reaction between an alkene and 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) is a cornerstone for synthesizing trifluoromethyl-substituted cyclopropanes.[8]

Expertise & Causality: The choice of catalyst is critical for achieving high stereoselectivity. Dirhodium(II) catalysts featuring chiral ligands create a sterically defined active site that dictates the facial selectivity of the alkene's approach. For example, Davies' adamantylglycine-derived catalyst, Rh₂(R-PTAD)₄, has demonstrated exceptional performance, affording high diastereoselectivity (>94%) and enantioselectivity (88-98% ee) in reactions with styrene derivatives.[8] Copper(I) catalysts paired with chiral bisoxazoline (BOX) ligands are also effective, particularly for the cyclopropanation of alkenyl boronates, yielding versatile cyclopropylboronate products that can be further functionalized.[2][9]

Data Presentation: Catalyst Performance in Trifluoromethylcyclopropanation

| Catalyst System | Alkene Substrate | Yield (%) | d.r. | ee (%) | Reference |

| Rh₂(R-PTAD)₄ | Styrene | 85 | >97:3 | 98 | |

| Rh₂(S-PTAD)₄ | 4-Chlorostyrene | 82 | >97:3 | 96 | |

| Cu(I)-tBuBOX | (E)-Styryl pinacolboronate | >90 (conv.) | >20:1 | 92 | [9] |

| Engineered Myoglobin | p-Chlorostyrene | 98 | >99:1 | >99 | [10] |

Experimental Protocol: Asymmetric Cyclopropanation with Rh₂(S-PTAD)₄[8]

-

Catalyst Preparation: To a flame-dried flask under an argon atmosphere, add the alkene substrate (e.g., styrene, 1.0 mmol) and the solvent (e.g., dichloromethane, 5 mL).

-

Reaction Initiation: Add the dirhodium catalyst Rh₂(S-PTAD)₄ (0.01 mmol, 1 mol%).

-

Reagent Addition: Slowly add a solution of 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) (1.2 mmol) in dichloromethane over 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions and ensuring safety.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched trifluoromethyl-substituted cyclopropane ester.

Di- and Monofluoromethylcyclopropanation

The synthesis of difluoromethylated cyclopropanes using difluoromethyldiazomethane (CHF₂CHN₂) was historically challenging due to the instability of the diazo reagent.[4]

Expertise & Causality: A key challenge with CHF₂CHN₂ is the potential for β-hydride elimination from the intermediate metal-carbene complex, which leads to side products.[4] This competing pathway is less favorable with CF₃CHN₂ due to the lack of a β-hydride. To overcome this, researchers have employed two main strategies:

-

In Situ Generation: Generating CHF₂CHN₂ in the reaction vessel or in a continuous-flow setup immediately before it reacts minimizes decomposition.[4]

-

Sterically Demanding Catalysts: Using catalysts with bulky ligands, such as Rh₂esp₂, can sterically hinder the conformation required for β-hydride elimination, thereby favoring the desired cyclopropanation pathway.[4]

The synthesis of monofluoromethylated cyclopropanes follows similar principles, though reagents for generating monofluoromethyldiazomethane are also specialized.[11][12][13][14]

Caption: Competing pathways in difluoromethylcyclopropanation.

Asymmetric Synthesis via Fluorinated Olefins

An alternative and powerful strategy involves reversing the roles of the reactants: using a fluorinated alkene and a non-fluorinated diazo compound, such as ethyl diazoacetate (EDA). This approach is particularly effective for accessing highly functionalized difluoromethylated cyclopropanes.[15][16]

Expertise & Causality: This method leverages highly effective and well-studied chiral rhodium catalysts developed for EDA. The catalyst Rh₂((S)-BTPCP)₄ has proven to be exceptionally efficient, providing products in high yields with excellent diastereo- and enantioselectivity (up to 20:1 d.r. and 99% ee).[15][16] The electronic properties of the difluoromethylated olefin influence its reactivity towards the rhodium carbene derived from EDA. This method provides a complementary route to compounds that may be difficult to access using fluorinated diazoalkanes.

Experimental Protocol: Cyclopropanation of a Difluoromethylated Olefin[16]

-

Setup: In a glovebox or under an inert atmosphere, add the chiral catalyst Rh₂((S)-BTPCP)₄ (0.01 mmol, 1 mol%) to a solution of the α-difluoromethylstyrene substrate (1.0 mmol) in a dry solvent like dichloromethane (4 mL).

-

Cooling: Cool the reaction mixture to the optimal temperature (e.g., 0 °C or lower) to maximize stereoselectivity. Low temperatures are often required to maintain good diastereoselectivity.[17]

-

Diazo Addition: Add a solution of ethyl diazoacetate (1.2 mmol) in dichloromethane (1 mL) dropwise over several hours.

-

Reaction & Quench: After the addition is complete, stir the reaction for an additional period until TLC indicates full consumption of the starting olefin. Quench the reaction by exposing it to air.

-

Purification: Concentrate the solvent and purify the residue by flash chromatography to isolate the difluoromethylated cyclopropane ester.

Nucleophilic and Annulative Pathways

While carbene-based methods are dominant, other mechanistic pathways provide crucial alternatives for specific substitution patterns.

Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is a classic method for forming three-membered rings. In this context, it involves the conjugate addition of a fluorinated enolate to an α,β-unsaturated ester, followed by an intramolecular nucleophilic substitution to close the ring.[1]

Mechanism: A Reformatsky enolate, generated from a reagent like ethyl dibromofluoroacetate, acts as the nucleophile. It adds to the β-position of an acrylate ester (Michael addition). The resulting enolate then displaces the bromide intramolecularly to form the cyclopropane ring. While robust, this method often yields modest to good diastereoselectivity.[1]

Caption: Mechanism of Michael-Initiated Ring Closure (MIRC).

Desymmetric Difluoromethylation of Cyclopropenes

A modern and elegant approach involves the desymmetrization of a prochiral cyclopropene.[3][5] This copper-catalyzed method allows for the sequential and highly enantioselective installation of a difluoromethyl group and another electrophile.

Mechanism: A plausible catalytic cycle involves the coordination of a Cu-CF₂H species to the cyclopropene, followed by an irreversible difluoromethyl-cupration to generate a chiral cyclopropyl-copper intermediate.[5] This intermediate is then transmetalated with a zinc reagent, which can then be trapped by a proton source or various electrophiles, affording a wide range of substituted chiral difluoromethyl cyclopropanes.[5] This modularity is a significant advantage for creating diverse compound libraries.

Biocatalytic Synthesis: The Power of Engineered Enzymes

Harnessing the power of enzymes for non-natural reactions has opened new frontiers in asymmetric synthesis. Engineered variants of myoglobin have been successfully employed as "cyclopropanases" to catalyze the reaction between styrenes and fluorinated diazoalkanes.[1][10][18]

Expertise & Causality: The protein's active site provides a precisely tailored chiral environment that is often superior to small-molecule catalysts, leading to nearly perfect enantioselectivity (>99% ee) and diastereoselectivity.[10] A key innovation for this technology is the use of a two-compartment reaction setup. This allows for the external generation of hazardous and volatile reagents like CF₃CHN₂, which are then purged with an inert gas into the solution containing the biocatalyst. This segregates the harsh chemical generation conditions from the sensitive protein, preserving its catalytic activity.[10]

Comparative Analysis and Strategic Selection

Choosing the optimal synthetic route depends on several factors, including the target molecule, desired stereochemistry, scale, and available reagents.

| Method | Key Advantage(s) | Key Limitation(s) | Best For... |

| **Rh/Cu Catalysis (with R-CFₓ-CHN₂) ** | Broad substrate scope, excellent stereocontrol with chiral catalysts. | Requires handling of potentially unstable/toxic diazo reagents.[4][10] | Enantioselective synthesis of diverse cyclopropanes. |

| Rh Catalysis (with Fluorinated Olefin) | Uses stable diazo reagents (EDA), leverages well-developed catalysts.[15][17] | Requires synthesis of the fluorinated olefin precursor. | Highly functionalized difluoromethyl cyclopropanes. |

| Michael-Initiated Ring Closure (MIRC) | Uses readily available starting materials, robust reaction.[1] | Often provides lower stereoselectivity. | Diastereomeric mixtures or simple substitution patterns. |

| Desymmetric Difluoromethylation | Highly enantioselective, modular (adds two different groups).[5] | Limited to cyclopropene starting materials. | Chiral difluoromethyl cyclopropanes with diverse functionality. |

| Biocatalysis (Myoglobin) | Extremely high enantioselectivity, green chemistry approach.[10] | Substrate scope can be limited by enzyme specificity, requires specialized setup. | Achieving near-perfect stereochemical purity. |

Conclusion and Future Outlook

The synthesis of fluoromethylated cyclopropane esters has evolved into a sophisticated field with a diverse toolkit of methodologies. Transition-metal catalysis, particularly with rhodium and copper complexes, remains the most versatile and widely used approach, with continuous improvements in ligand design enabling remarkable levels of stereocontrol. Newer strategies, such as the desymmetrization of cyclopropenes and biocatalysis, offer powerful solutions for specific synthetic challenges, often delivering unparalleled enantioselectivity.

Future efforts will likely focus on the development of more sustainable and safer reagents to replace hazardous diazoalkanes, the expansion of the substrate scope for biocatalytic methods, and the discovery of novel catalytic systems that operate under milder conditions with lower catalyst loadings. As the demand for structurally complex and stereochemically pure fluorinated compounds grows in drug discovery, the innovations in these synthetic mechanisms will be paramount.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07745E [pubs.rsc.org]

- 5. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 12. researchgate.net [researchgate.net]

- 13. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. | Semantic Scholar [semanticscholar.org]

- 16. Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Ethyl 1-(fluoromethyl)cyclopropanecarboxylate

Abstract

The strategic incorporation of fluorine and cyclopropane rings into molecular scaffolds represents a cornerstone of modern medicinal chemistry. These motifs independently offer profound advantages in modulating physicochemical and pharmacokinetic properties. Their combination in structures such as Ethyl 1-(fluoromethyl)cyclopropanecarboxylate creates a high-value building block for drug discovery programs. This technical guide provides an in-depth examination of a robust synthetic pathway to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and a comprehensive characterization strategy. Designed for researchers, chemists, and drug development professionals, this document elucidates the causality behind the chosen methodology and offers field-proven insights into its practical execution.

The Strategic Imperative for Fluorinated Cyclopropanes in Drug Discovery

The confluence of a cyclopropane ring and a fluorinated substituent offers a powerful toolkit for molecular design.[1] The cyclopropyl group, as a conformationally restricted saturated ring, acts as a "bioisostere" for larger, more flexible groups like a gem-dimethyl or phenyl ring, often improving metabolic stability and binding affinity by locking in an optimal bioactive conformation.

Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules.[2] A single fluorine atom or a fluorinated methyl group can:

-

Modulate pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, impacting a drug's solubility and target engagement.

-

Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a fluorine atom at a metabolically labile position can dramatically increase a drug's half-life.[2]

-

Influence Conformation: The C-F bond can engage in unique non-covalent interactions, such as halogen bonds, and its stereoelectronic effects can influence the preferred conformation of a molecule, thereby fine-tuning its interaction with a biological target.[3][4]

-

Enhance Membrane Permeability: Strategic fluorination can increase a compound's lipophilicity, which may improve its ability to cross cellular membranes and the blood-brain barrier.[2]

The combination of these two motifs in this compound provides a scaffold that is both conformationally rigid and equipped with a metabolically robust, electronically-influential group, making it a highly desirable component for novel therapeutic agents.[3]

A Modern Synthetic Approach: Electrophilic Cyclization

While several methods exist for constructing cyclopropane rings, the synthesis of specifically substituted fluorinated cyclopropanes requires a nuanced approach.[1][5] A highly effective and contemporary strategy involves the electrophilic cyclization of a rationally designed homoallylic boronate intermediate.[6] This method is advantageous due to its operational simplicity and the commercial availability of the key fluorinating agent.

The logic behind this pathway is as follows:

-

Substrate Design: A homoallylic boronate ester is chosen as the precursor. The carbon-boron bond is readily transformed, and the pendant alkene provides the necessary unsaturation for the cyclization event.

-

Activation: The boronate complex is activated with a strong, non-nucleophilic base like phenyl lithium. This activation is crucial for rendering the system susceptible to electrophilic attack.[6]

-

Electrophilic Fluorination & Cyclization: The activated intermediate is treated with an electrophilic fluorine source, N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. Selectfluor® is often preferred for its crystalline nature, stability, and relative safety. The electrophilic fluorine atom initiates a cascade: it attacks the double bond, inducing a positive charge that is immediately quenched by an intramolecular attack from the activated carbon-boron center, thereby forming the cyclopropane ring and installing the fluoromethyl group in a single, concerted step.[6]

This approach provides a direct and efficient route to the target scaffold, bypassing more hazardous or multi-step alternatives.

Caption: Logical relationship between structural features and desired drug properties.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound via electrophilic cyclization.

3.1 Materials and Reagents

-

Ethyl 4-(pinacolboranyl)pent-4-enoate (Starting Material)

-

Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

Phenyl lithium (1.8 M solution in di-n-butyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel (for column chromatography)

3.2 Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Ethyl 4-(pinacolboranyl)pent-4-enoate (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

-

Activation:

-

While stirring vigorously, add phenyl lithium solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes. The formation of the boronate complex is critical for the subsequent cyclization.[6]

-

-

Fluorination and Cyclization:

-

In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous THF.

-

Add the Selectfluor® solution to the reaction mixture dropwise over 20 minutes, maintaining the internal temperature at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

-

Gradually warm the reaction to room temperature and stir for 12-16 hours (overnight).

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and then brine. This removes inorganic salts and residual water-soluble components.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) as the eluent.

-

Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to afford this compound as a pure liquid.

-

Caption: Step-by-step synthetic workflow for the target compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

4.1 Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 917095-87-5 | Manchester Organics[7] |

| Molecular Formula | C₇H₁₁FO₂ | Calculated |

| Molecular Weight | 146.16 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Predicted |

| Boiling Point | Not available; estimated >150 °C | N/A |

4.2 Spectroscopic Data Analysis

The following represents expected spectroscopic data based on the principles of NMR and mass spectrometry.[8][9]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.4-4.6 (d, JHF ≈ 47 Hz, 2H): The two protons of the fluoromethyl group (CH₂F) will appear as a characteristic doublet due to coupling with the adjacent fluorine atom. This is the most diagnostic signal.

-

δ 4.1-4.2 (q, JHH ≈ 7.1 Hz, 2H): The quartet corresponds to the methylene protons of the ethyl ester group (OCH₂CH₃).

-

δ 1.2-1.3 (t, JHH ≈ 7.1 Hz, 3H): The triplet is from the terminal methyl protons of the ethyl ester (OCH₂CH₃).

-

δ 0.9-1.2 (m, 4H): The protons on the cyclopropane ring will appear as complex, overlapping multiplets in the upfield region, characteristic of strained ring systems.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~172: Carbonyl carbon of the ester.

-

δ ~82 (d, JCF ≈ 170 Hz): The carbon of the fluoromethyl group will appear as a doublet with a large one-bond carbon-fluorine coupling constant.

-

δ ~61: Methylene carbon of the ethyl ester.

-

δ ~25: Quaternary carbon of the cyclopropane ring.

-

δ ~16: Methylene carbons of the cyclopropane ring.

-

δ ~14: Methyl carbon of the ethyl ester.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -210 to -230 (t, JFH ≈ 47 Hz): A single signal, a triplet due to coupling with the two adjacent protons of the fluoromethyl group, is expected in the typical range for alkyl fluorides.

-

-

Mass Spectrometry (EI):

-

m/z (M⁺): 146.07 (Calculated for C₇H₁₁FO₂). The molecular ion peak may be observed.

-

m/z (M-OEt)⁺: 101.04. A common fragmentation pattern is the loss of the ethoxy group from the ester.

-

Conclusion and Future Outlook

This compound is a valuable building block poised for significant application in medicinal chemistry. The synthetic route detailed herein, utilizing an electrophilic fluorinative cyclization, offers an efficient and modern pathway for its preparation. The unique conformational and electronic properties conferred by the fluoromethylcyclopropyl motif provide a compelling rationale for its inclusion in discovery pipelines targeting a wide range of diseases. Future work will likely focus on developing stereoselective variations of this synthesis to access enantiopure versions of the scaffold, further enhancing its utility in the development of next-generation therapeutics.

References

- 1. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

Monofluoromethylated Cyclopropanes: Core Characteristics and Strategic Applications in Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] When combined with the conformationally rigid cyclopropane scaffold, the monofluoromethyl (CH₂F) group imparts a unique and advantageous set of characteristics to a molecule.[2] This guide provides a comprehensive analysis of monofluoromethylated cyclopropanes, detailing their synthesis, key physicochemical properties, and strategic applications. We explore how this motif influences lipophilicity, metabolic stability, and molecular conformation, offering field-proven insights for researchers, scientists, and drug development professionals. The monofluoromethyl group serves as a valuable bioisostere for methyl, hydroxymethyl, and aminomethyl groups, providing a nuanced approach to lead optimization.[3][4]

Introduction: The Strategic Synergy of Fluorine and the Cyclopropyl Ring

The cyclopropane ring is a highly sought-after motif in drug design. Its rigid, three-dimensional structure can lock in a specific bioactive conformation, improve binding potency, and enhance metabolic stability.[5][6][7] Similarly, the introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity.[8][9]

The monofluoromethyl (CH₂F) group, in particular, offers a subtle yet powerful modification. It acts as a bioisosteric replacement for common functionalities like methyl (-CH₃) or hydroxymethyl (-CH₂OH), allowing chemists to fine-tune molecular properties without drastic structural changes.[1][4] The combination of the CH₂F group with the cyclopropane scaffold creates a building block that merges conformational rigidity with the unique electronic effects of fluorine, providing a sophisticated tool for overcoming common drug development challenges.[2]

Core Physicochemical Properties

The introduction of a monofluoromethyl group onto a cyclopropane ring induces a cascade of changes in the molecule's fundamental properties. Understanding these shifts is critical for their rational application in drug design.

Lipophilicity and Polarity

A primary role of fluorination in drug design is the modulation of lipophilicity (logP or logD), which governs a drug's solubility, permeability, and plasma protein binding. While highly fluorinated groups like trifluoromethyl (-CF₃) typically increase lipophilicity, the effect of a monofluoromethyl group is more nuanced and context-dependent.

Systematic studies have shown that monofluorination of a cyclopropyl substituent can lead to a decrease in lipophilicity compared to its non-fluorinated counterpart.[10][11] This counterintuitive effect is attributed to the high polarity of the C-F bond, which can increase the molecule's overall polarity and favorable interactions with polar environments, despite replacing a C-H bond with a more lipophilic C-F bond. This allows for the addition of steric bulk while simultaneously mitigating undesirable increases in lipophilicity, a significant advantage in lead optimization.[10]

The highly polar C-F bond significantly alters the electrostatic potential of the cyclopropane ring.[5][12] This can lead to unique, non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.

By replacing a metabolically labile C-H bond with a robust C-F bond, the monofluoromethylated cyclopropane motif can protect a drug candidate from rapid degradation. This often results in a longer plasma half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8] The cyclopropane ring itself also contributes to metabolic stability, making the combined motif particularly robust.[13]

Conformational and Electronic Effects

The monofluoromethyl group exerts distinct steric and electronic effects that influence molecular conformation. The substitution of hydrogen with a larger fluorine atom can introduce gauche effects and alter the rotational barriers of adjacent bonds, influencing the preferred conformation of the molecule.[14][15]

-

Bond Angles and Lengths: Fluorination can cause a slight widening of the C-C-C bond angles within the cyclopropane ring, moving them closer to the ideal tetrahedral angle and subtly altering the ring's geometry.[12]

-

Inductive Effects: As a potent electron-withdrawing group, the CH₂F moiety can lower the pKa of nearby acidic protons or basic nitrogen atoms through a negative inductive effect (-I). This modulation of acidity and basicity can be crucial for optimizing a drug's ionization state, solubility, and target engagement at physiological pH.[11]

The interplay of these properties is summarized in the diagram below.

Caption: Key physicochemical properties imparted by the monofluoromethylated cyclopropane motif.

Synthetic Methodologies

The synthesis of monofluoromethylated cyclopropanes can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired stereochemistry. Key strategies include the cyclopropanation of fluorinated alkenes and the direct fluorination of pre-existing cyclopropyl moieties.[2]

A prevalent and effective method involves the transition-metal-catalyzed cyclopropanation of a monofluoromethyl-substituted alkene with a diazo compound. Rhodium(II) and copper(I) complexes are commonly employed catalysts for these transformations.[16][17]

The general workflow for this approach is outlined below.

Caption: General workflow for the synthesis of monofluoromethylated cyclopropanes via catalytic cyclopropanation.

Data Summary: Physicochemical Properties

The table below summarizes key physicochemical parameters, illustrating the impact of monofluoromethylation on a cyclopropyl scaffold compared to its non-fluorinated and more highly fluorinated analogs.

| Compound/Motif | Property | Value/Observation | Rationale |

| Cyclopropyl | Lipophilicity (logP) | Baseline | Reference point for comparison. |

| Monofluoromethyl-cyclopropyl | Lipophilicity (logP) | Often lower than non-fluorinated analog[10][11] | Increased molecular polarity from the C-F bond outweighs the lipophilicity of the F atom. |

| Trifluoromethyl-cyclopropyl | Lipophilicity (logP) | Significantly higher than non-fluorinated analog | The hydrophobic surface area of the -CF₃ group dominates. |

| N-CH₂F Amide | Rotational Barrier | Lower than N-CH₃, higher than N-CF₂H[14][15] | Demonstrates a trend of increasing conformational flexibility with fluorination. |

| Generic Acid/Base | pKa Shift | Decreased pKa for adjacent acids; Decreased pKa for conjugate acids of adjacent bases[11] | Strong electron-withdrawing inductive effect of the CH₂F group. |

| C-H vs. C-F Bond | Metabolic Stability | C-F bond is highly resistant to enzymatic cleavage[8] | High bond dissociation energy of the C-F bond. |

Representative Experimental Protocol

Synthesis of Ethyl 2-(fluoromethyl)-1-phenylcyclopropane-1-carboxylate via Rh₂(OAc)₄-Catalyzed Cyclopropanation

This protocol describes a general procedure for the synthesis of a monofluoromethylated cyclopropane using a rhodium-catalyzed reaction between a monofluoromethylated alkene and a diazoester.

Materials:

-

(1-Fluoromethylvinyl)benzene (1.0 equiv)

-

Ethyl diazoacetate (1.2 equiv)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Rh₂(OAc)₄ (0.01 equiv) and anhydrous DCM.

-

Reactant Preparation: In the dropping funnel, prepare a solution of (1-fluoromethylvinyl)benzene (1.0 equiv) and ethyl diazoacetate (1.2 equiv) in anhydrous DCM.

-

Reaction Execution: Heat the flask containing the catalyst to reflux (approx. 40 °C). Add the solution from the dropping funnel to the refluxing catalyst solution dropwise over a period of 2-3 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired ethyl 2-(fluoromethyl)-1-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

This protocol is a representative example and may require optimization for specific substrates.

Conclusion

Monofluoromethylated cyclopropanes represent a uniquely valuable structural motif for modern drug discovery. They offer a sophisticated method for modulating key drug-like properties by combining the conformational rigidity of the cyclopropane ring with the potent electronic effects of a single fluorine atom. Their ability to enhance metabolic stability while simultaneously controlling, and in some cases favorably reducing, lipophilicity makes them a powerful tool for lead optimization. As synthetic methodologies for their construction become more robust and accessible, the strategic deployment of monofluoromethylated cyclopropanes is poised to play an increasingly important role in the development of next-generation therapeutics.

References

- 1. Recent advances in catalytic enantioselective construction of monofluoromethyl-substituted stereocenters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Syntheses and applications of monofluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monofluoromethylation of N-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 6. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 10. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Strategic Incorporation of the Fluoromethyl Group in Modern Molecular Design

An In-depth Technical Guide:

Abstract: The strategic introduction of fluorine-containing functional groups has become a cornerstone of modern molecular design, particularly within the pharmaceutical and agrochemical industries. Among these, the monofluoromethyl (CH2F) group occupies a unique position. While often overshadowed by its more heavily fluorinated counterparts, the CH2F group offers a subtle yet powerful tool for fine-tuning a molecule's physicochemical properties, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of the role of the fluoromethyl group, detailing its impact on lipophilicity, pKa, and metabolic fate. We will explore its influence on non-covalent interactions and conformational preferences, supported by mechanistic explanations and practical case studies. Furthermore, this guide will outline key synthetic strategies for its introduction and discuss its application in advanced fields such as PET imaging, providing researchers and drug development professionals with the foundational knowledge to effectively leverage the fluoromethyl group in their own molecular design endeavors.

Introduction: The Rise of Fluorine in Molecular Design

The deliberate incorporation of fluorine into bioactive molecules has revolutionized drug discovery. Approximately 20-25% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to the profound and often beneficial effects of this unique element.

The Unique Properties of Fluorine

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This combination of properties allows it to act as a "super-hydrogen," exerting powerful electronic effects with minimal steric penalty. Its introduction can dramatically alter a molecule's properties, including its acidity/basicity, metabolic stability, and binding affinity to biological targets.

The Monofluoromethyl Group: A Subtle but Powerful Tool

The monofluoromethyl (CH2F) group serves as a bioisostere of the methyl group (CH3), offering a nuanced approach to molecular optimization. Unlike the more electron-withdrawing trifluoromethyl (CF3) group, the CH2F group provides a more moderate level of electronic perturbation. This subtlety allows for the fine-tuning of molecular properties, making it an invaluable tool for lead optimization campaigns where drastic changes are not always desirable. The CH2F group can modulate lipophilicity, block metabolic oxidation, and engage in unique non-covalent interactions, all of which will be explored in this guide.

Scope of this Guide

This technical guide will provide a deep dive into the multifaceted role of the monofluoromethyl group in molecular design. We will cover its impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, its influence on target binding through various intermolecular forces, and the synthetic methodologies available for its installation. The principles discussed will be illustrated with relevant case studies and supported by detailed experimental protocols.

Physicochemical and Pharmacokinetic Consequences of Monofluoromethylation

The substitution of a methyl group with a monofluoromethyl group can have significant, and often predictable, effects on a molecule's physicochemical profile, which in turn influences its pharmacokinetic behavior.

Modulation of Lipophilicity (logP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, affecting solubility, permeability, and plasma protein binding. The introduction of fluorine generally increases lipophilicity. However, the effect of the CH2F group is more complex than a simple increase.

The lipophilicity of a small molecule tends to increase with the number of fluorine atoms. The CH2F group offers a modest increase in lipophilicity compared to a methyl group, while the CF3 group imparts a much larger increase. This allows for a graded modulation of logP, providing a valuable tool for optimizing a compound's solubility and permeability profile.

| Compound | Substituent | Experimental logP |

| Toluene | -CH3 | 2.73 |

| (Fluoromethyl)benzene | -CH2F | 2.24 |

| (Difluoromethyl)benzene | -CHF2 | 2.19 |

| (Trifluoromethyl)benzene | -CF3 | 2.86 |

Note: The logP values can be influenced by the parent scaffold and experimental conditions.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly influence the acidity or basicity of nearby functional groups through inductive effects.

The CH2F group is a weak electron-withdrawing group. When placed adjacent to an acidic proton, it can increase its acidity (lower pKa). Conversely, when placed near a basic nitrogen, it will decrease its basicity (lower pKa of the conjugate acid). This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and target engagement.

Consider a primary amine (R-NH2). The introduction of a CH2F group on the R-group will lower the pKa of the corresponding ammonium ion (R-NH3+). This can be advantageous in situations where a lower basicity is required to reduce off-target effects or improve oral bioavailability.

Enhancement of Metabolic Stability

One of the most common and impactful applications of the fluoromethyl group is to block metabolic oxidation.

Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of most drugs. A common metabolic pathway is the oxidation of an activated C-H bond, such as that in a methyl group, to a hydroxymethyl group (-CH2OH), which can then be further oxidized or conjugated for excretion. By replacing a metabolically labile methyl group with a fluoromethyl group, this pathway can be effectively blocked. The strong C-F bond is resistant to enzymatic cleavage, thus enhancing the metabolic stability and increasing the half-life of the drug.

Objective: To determine the rate of metabolism of a compound in the presence of liver microsomes.

Materials:

-

Test compound and positive control (e.g., a known rapidly metabolized drug)

-

Liver microsomes (human, rat, etc.)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound and positive control.

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and test compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

-

Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line will give the rate of metabolism, from which the in vitro half-life can be calculated.

Influence on Membrane Permeability

The effect of monofluoromethylation on membrane permeability is a balance between the changes in lipophilicity and the potential for new hydrogen bonding interactions. While the increased lipophilicity may favor passive diffusion across cell membranes, the ability of the fluorine atom to act as a hydrogen bond acceptor could potentially hinder this process by increasing the desolvation penalty. The net effect is often compound-specific and must be determined empirically.

The Role of the Fluoromethyl Group in Target Binding and Potency

Beyond its influence on pharmacokinetic properties, the CH2F group can directly impact a molecule's interaction with its biological target, leading to enhanced potency and selectivity.

Modulation of Non-Covalent Interactions